Pyridine, 4-(methylthio)-3-nitro- Pyridine, 4-(methylthio)-3-nitro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18360494
InChI: InChI=1S/C6H6N2O2S/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3
SMILES:
Molecular Formula: C6H6N2O2S
Molecular Weight: 170.19 g/mol

Pyridine, 4-(methylthio)-3-nitro-

CAS No.:

Cat. No.: VC18360494

Molecular Formula: C6H6N2O2S

Molecular Weight: 170.19 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 4-(methylthio)-3-nitro- -

Specification

Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
IUPAC Name 4-methylsulfanyl-3-nitropyridine
Standard InChI InChI=1S/C6H6N2O2S/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3
Standard InChI Key UEYHYFBMVUCSQM-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C=NC=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

Pyridine, 4-(methylthio)-3-nitro- (C₆H₆N₂O₂S) features a pyridine ring substituted with a nitro group (-NO₂) at the 3-position and a methylthio group (-SCH₃) at the 4-position (Figure 1). The nitro group induces significant electron deficiency, while the methylthio moiety enhances solubility in organic solvents. Key physicochemical properties include:

PropertyValueSource
Molecular Weight170.19 g/mol
Melting PointNot reported
Boiling Point330.8±42.0 °C (predicted)
Density1.34±0.1 g/cm³ (predicted)
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, DMSO)
pKa5.02±0.12 (predicted)

The compound’s insolubility in water is attributed to its hydrophobic methylthio group, while its moderate pKa suggests weak acidity at the pyridine nitrogen .

Synthesis and Functionalization

Primary Synthetic Routes

The synthesis of 4-(methylthio)-3-nitropyridine typically involves nitration and substitution reactions. A notable method from patent CN114315706A involves:

  • Nitration of 4-Methoxypyridine: Reaction with fuming nitric acid in concentrated sulfuric acid yields 4-methoxy-3-nitropyridine .

  • Methoxyl-to-Methylthio Substitution: Treatment with methylthiolate or thiomethylating agents (e.g., NaSCH₃) replaces the methoxy group with a methylthio group .

This two-step process achieves a total yield of 66–75%, with purity exceeding 99% after recrystallization . Alternative routes include direct nitration of 4-(methylthio)pyridine, though this method risks over-nitration and requires stringent temperature control .

Functionalization Pathways

The nitro group facilitates reduction to amines, enabling further derivatization:

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, yielding 4-(methylthio)-3-aminopyridine, a precursor for heterocyclic compounds .

  • Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring allows substitution at the 2- or 6-position with amines, alkoxides, or thiols .

Applications in Pharmaceutical Chemistry

Kinase Inhibitor Development

Pyridine, 4-(methylthio)-3-nitro- is a key intermediate in synthesizing isothiazolo[4,3-b]pyridines, which exhibit potent inhibition of cyclin G-associated kinase (GAK) . For example, oxidative cyclization of thioamide derivatives derived from this compound produced inhibitors with IC₅₀ values <100 nM .

ACAT Inhibitors

The compound’s derivatives are explored for atherosclerosis treatment. Patent CA2200981A1 discloses urea derivatives of 4-(methylthio)-3-nitropyridine that inhibit ACAT, reducing cholesterol esterification in macrophages . These compounds demonstrated 80–90% inhibition at 10 µM concentrations in vitro .

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on replacing traditional nitrating agents (e.g., HNO₃/H₂SO₄) with ionic liquids or biocatalysts to improve selectivity and reduce waste . For instance, enzymatic nitration using nitroreductases achieved 40–50% yields with minimal byproducts .

Computational Studies

DFT calculations predict that the methylthio group’s electron-donating effect stabilizes the nitro group’s resonance structures, enhancing reactivity toward electrophiles . These insights guide the design of targeted derivatives for drug discovery.

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